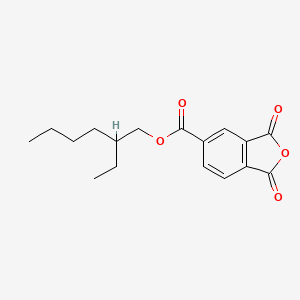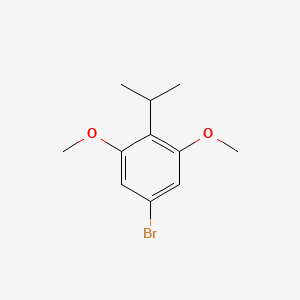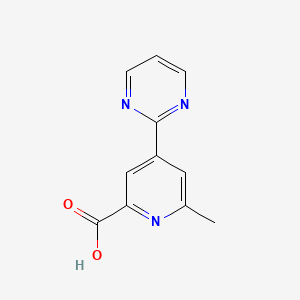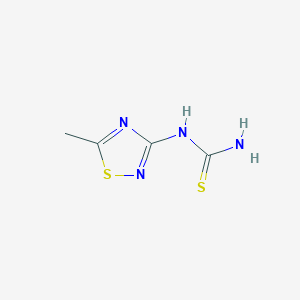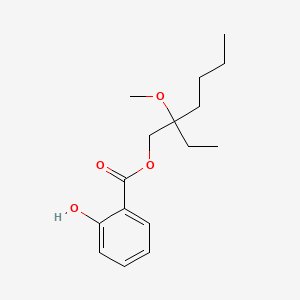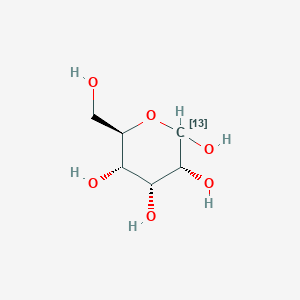
D-Allopyranose-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Allose-13C: is a rare monosaccharide, specifically a C-3 epimer of D-glucose. It is labeled with the carbon-13 isotope, which makes it particularly useful in various scientific research applications. This compound is known for its low caloric value and non-toxic nature, making it an appealing substitute for traditional sugars in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Allose can be synthesized chemically and enzymatically. Chemically, it can be prepared by the reduction of D-allono-1,4-lactone from D-ribose or by the reduction of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranose-3-ulose hydrate . Enzymatically, D-Allose can be produced from D-psicose using D-allose-producing enzymes such as L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase .
Industrial Production Methods: Industrial production of D-Allose involves biotechnological methods due to the inefficiency and environmental concerns associated with chemical synthesis. Enzymatic production using D-allulose 3-epimerase and D-ribose-5-phosphate isomerase has been reported to be effective .
Analyse Des Réactions Chimiques
Types of Reactions: D-Allose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: D-Allose can be oxidized using reagents like nitric acid to form D-allonic acid.
Reduction: Reduction of D-Allose can be achieved using sodium borohydride to produce D-allitol.
Substitution: Substitution reactions can occur with halogens under acidic conditions to form halogenated derivatives.
Major Products:
Oxidation: D-allonic acid
Reduction: D-allitol
Substitution: Halogenated D-Allose derivatives
Applications De Recherche Scientifique
D-Allose-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Industry: Utilized as a low-calorie sweetener in food products and as a cryoprotectant in biological samples.
Mécanisme D'action
D-Allose exerts its effects through various molecular pathways:
Reactive Oxygen Species Regulation: Modulates oxidative stress by regulating reactive oxygen species levels.
Cell Cycle Arrest: Induces cell cycle arrest, particularly in cancer cells, thereby inhibiting their proliferation.
Metabolic Reprogramming: Alters cellular metabolism to reduce energy production in cancer cells.
Autophagy and Apoptosis: Promotes autophagy and apoptosis in cancer cells, enhancing the effectiveness of radiotherapy and chemotherapy.
Comparaison Avec Des Composés Similaires
D-Altrose: C-2 epimer of D-Allose
D-Gulose: C-4 epimer of D-Allose
D-Allulose: Aldose-ketose isomer of D-Allose
D-Glucose: C-3 epimer of D-Allose
Uniqueness: D-Allose is unique due to its combination of low caloric value, non-toxicity, and extensive health benefits, including anti-cancer and anti-inflammatory properties. Its isotopic labeling with carbon-13 further enhances its utility in research applications, particularly in NMR spectroscopy .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
(3R,4R,5S,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i6+1 |
Clé InChI |
WQZGKKKJIJFFOK-NQBVWVRGSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@H]([13CH](O1)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13850957.png)
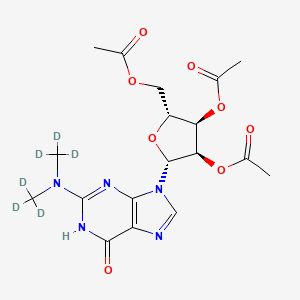
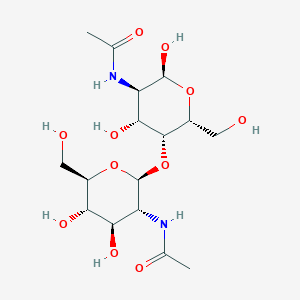
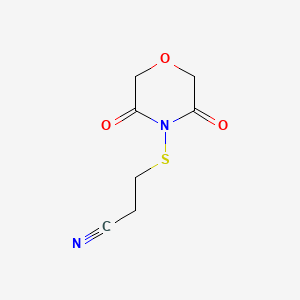
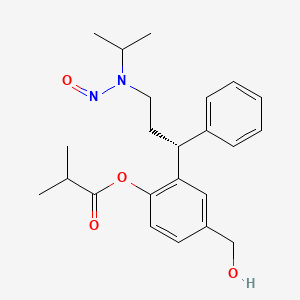
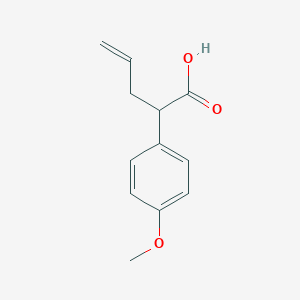
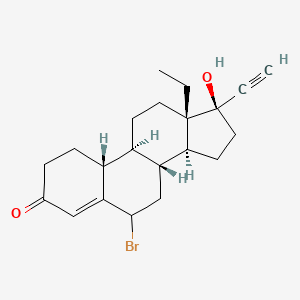
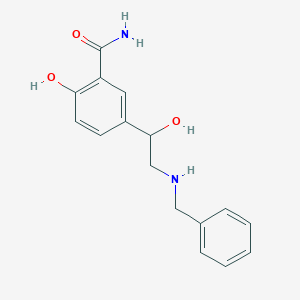
![Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13850994.png)
